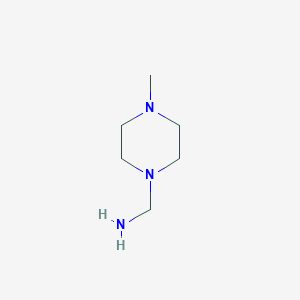
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol is a complex organic compound that belongs to the anthracenedione family This compound is known for its unique chemical structure, which includes two hydroxyethylamino groups attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol typically involves multiple steps. One common method starts with the preparation of 9,10-anthracenedione, which is then subjected to a series of reactions to introduce the hydroxyethylamino groups. The key steps include:
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of hydroxyethyl groups to the amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques to ensure high yield and purity. The process often includes:
Catalytic Hydrogenation: To reduce nitro groups to amino groups efficiently.
Column Chromatography: For purification of the final product.
Recrystallization: To achieve the desired crystalline form and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthracenedione derivatives.
Scientific Research Applications
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its effects on cell cycle progression and cell survival.
Medicine: Investigated for its potential antineoplastic properties and its role in cancer treatment.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. This compound also affects the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The molecular targets include topoisomerase enzymes and various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthracenedione derivative with similar antineoplastic properties.
Doxorubicin: Another anthracenedione compound used in cancer treatment.
Daunorubicin: Similar in structure and function to doxorubicin.
Uniqueness
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and affect cell cycle progression makes it a valuable compound in cancer research.
Properties
Molecular Formula |
C22H30N4O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-diol |
InChI |
InChI=1S/C22H30N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-30H,7-14H2 |
InChI Key |
AISCNXOFMZDFER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)NCCNCCO)NCCNCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)

![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)


![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)

![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)




